3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
CAS No.: 33590-17-9
Cat. No.: VC2421092
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine - 33590-17-9](/images/structure/VC2421092.png)
Specification
CAS No. | 33590-17-9 |
---|---|
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Standard InChI | InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3 |
Standard InChI Key | CGAHECZATVXWIB-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1C=CN=C2 |
Canonical SMILES | CC1=NN=C2N1C=CN=C2 |
Introduction
Chemical Properties and Structure
3-Methyl- triazolo[4,3-a]pyrazine is characterized by a bicyclic structure comprising a fused triazole and pyrazine ring system with a methyl group at the 3-position. The compound has a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol .
Table 1: Chemical Properties of 3-Methyl- triazolo[4,3-a]pyrazine
Property | Value |
---|---|
CAS Number | 33590-17-9 |
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
InChI | InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3 |
InChIKey | CGAHECZATVXWIB-UHFFFAOYSA-N |
SMILES | CC1=NN=C2N1C=CN=C2 |
The structure of this compound features a planar, aromatic system with four nitrogen atoms distributed across both rings. The 3-methyl substituent on the triazole ring extends from the bicyclic core, influencing both the physical and chemical properties of the molecule .
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential insights into the structure of 3-Methyl- triazolo[4,3-a]pyrazine and its derivatives. For example, the 1H NMR spectrum of related compounds typically shows characteristic signals for the methyl group at approximately 2.67-2.75 ppm as a singlet, while the aromatic protons of the pyrazine ring produce signals in the range of 7.20-8.24 ppm .
The compound's heterocyclic nature contributes to its ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which can be crucial for its interaction with biological targets. These structural features make 3-Methyl- triazolo[4,3-a]pyrazine and its derivatives versatile scaffolds for medicinal chemistry applications .
Synthesis Methods
Several synthetic routes have been developed for the preparation of 3-Methyl- triazolo[4,3-a]pyrazine and its derivatives. These methods typically involve the construction of the triazole ring followed by its fusion with the pyrazine moiety, or modification of pre-existing triazolopyrazine scaffolds.
One of the established synthetic approaches begins with 2,3-dichloropyrazine as the starting material. This compound undergoes nucleophilic substitution with hydrazine hydrate in ethanol to form a hydrazine-substituted intermediate. The resulting compound is then cyclized with triethyl orthoacetate at 80°C to yield 3-methyl- triazolo[4,3-a]pyrazine .
The synthetic scheme can be summarized as follows:
-
Nucleophilic substitution of 2,3-dichloropyrazine with N2H4·H2O in ethanol at 85°C under reflux conditions
-
Cyclization of the resulting hydrazine derivative with triethyl orthoacetate at 80°C under reflux conditions to form the triazole ring
For more complex derivatives, additional functionalization steps are required. For instance, substitution at the 8-position of the triazolopyrazine core can be achieved by reacting the key intermediate with appropriate nucleophiles such as 4-aminophenol or 2-fluoro-4-aminophenol in the presence of potassium tert-butoxide and potassium iodide in tetrahydrofuran .
A complementary approach for preparing triazolopyrazine derivatives involves oxidative cyclization reactions. For example, recent literature reports the synthesis of triazolo[4,3-a]pyrazin-3-amines via oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, demonstrating the versatility of synthetic methods available for preparing compounds based on this scaffold .
These synthetic methodologies have enabled the preparation of diverse triazolopyrazine libraries, facilitating structure-activity relationship studies and the development of compounds with enhanced biological properties.
Biological Activities and Applications
Kinase Inhibition Properties
3-Methyl- triazolo[4,3-a]pyrazine derivatives have demonstrated significant potential as kinase inhibitors, particularly against c-Met and VEGFR-2 kinases. These kinases play crucial roles in cancer progression, making their inhibition an important strategy for anticancer drug development .
Research has shown that incorporating the triazolopyrazine core into the molecular design of kinase inhibitors can lead to compounds with potent inhibitory activities. For instance, compound 17l, a 3-methyl- triazolo[4,3-a]pyrazine derivative, exhibited excellent inhibitory activity against c-Met kinase with an IC50 value of 26.00 nM and against VEGFR-2 kinase with an IC50 of 2.6 µM .
The mechanism of kinase inhibition by these compounds typically involves binding to the ATP-binding site of the target kinases. Molecular docking studies and molecular dynamics simulations have revealed key interactions between triazolopyrazine derivatives and specific residues in the binding pocket of c-Met protein, including PHE-1134, MET-1160, ALA-1221, and PHE-1223 .
Table 2: Kinase Inhibitory Activities of Selected 3-Methyl- triazolo[4,3-a]pyrazine Derivatives
Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) |
---|---|---|
17l | 26.00 | 2.6 |
Foretinib (reference) | Comparable activity | Comparable activity |
Anticancer Properties
The anticancer potential of 3-Methyl- triazolo[4,3-a]pyrazine derivatives has been extensively investigated, with many compounds showing promising antiproliferative activities against various cancer cell lines. Structure-activity relationship studies have revealed that the triazolopyrazine core is an active pharmacophore that contributes significantly to the anticancer effects of these compounds .
Compound 17l, a particularly effective derivative, demonstrated excellent antiproliferative activities against A549 (human lung adenocarcinoma), MCF-7 (human breast cancer), and Hela (human cervical carcinoma) cell lines with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively .
Further investigations into the mechanism of action revealed that compound 17l inhibited the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induced late apoptosis of these cells. Western blot analysis confirmed its intervention on intracellular c-Met signaling in A549 cells, while fluorescence quantitative PCR demonstrated that it inhibited cell growth by suppressing the expression of c-Met and VEGFR-2 .
Table 3: Antiproliferative Activities of Compound 17l Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 0.98 ± 0.08 |
MCF-7 (breast cancer) | 1.05 ± 0.17 |
Hela (cervical cancer) | 1.28 ± 0.25 |
These findings highlight the potential of 3-methyl- triazolo[4,3-a]pyrazine derivatives as anticancer agents, particularly through their ability to simultaneously target multiple kinases involved in cancer progression.
Other Biological Activities
Beyond kinase inhibition and anticancer properties, compounds based on the triazolo[4,3-a]pyrazine scaffold have demonstrated various other biological activities. For instance, certain derivatives have shown renin inhibitory activity, indicating potential applications in the treatment of hypertension and related cardiovascular conditions .
Additionally, derivatives with structural modifications at specific positions of the triazolopyrazine core have been explored for diverse therapeutic purposes. The patent literature reveals ongoing development of triazolo[4,3-a]pyrazin-6(5H)-one derivatives for various medicinal applications, suggesting broad therapeutic potential for compounds based on this scaffold .
The hemolytic toxicity of some derivatives, such as compound 17l, has been evaluated and found to be low, suggesting a favorable safety profile for potential therapeutic applications . This combination of potent biological activities and potentially favorable safety characteristics makes 3-methyl- triazolo[4,3-a]pyrazine derivatives promising candidates for further development as therapeutic agents.
Recent Research Advances
Recent years have witnessed significant advancements in the chemistry and biology of 3-methyl- triazolo[4,3-a]pyrazine and related compounds. Researchers have developed more efficient synthetic methodologies, explored novel structural modifications, and expanded our understanding of the structure-activity relationships of these compounds.
One notable advance has been the development of facile and practical one-pot synthesis methods for triazolopyrazine derivatives. These approaches offer operational simplicity, atom economy, and tolerance for various functional groups, making them valuable tools for the preparation of compound libraries for biological screening .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume